Anticancer agent 83

Description

BenchChem offers high-quality Anticancer agent 83 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 83 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

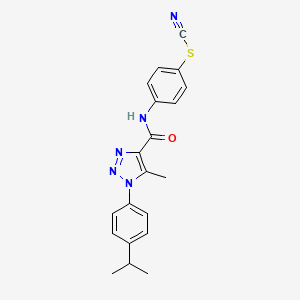

IUPAC Name |

[4-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]phenyl] thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13(2)15-4-8-17(9-5-15)25-14(3)19(23-24-25)20(26)22-16-6-10-18(11-7-16)27-12-21/h4-11,13H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZLYBOOUTVSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Effect of Anticancer Agent 83 (AA-83) on Mitochondrial Membrane Potential: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the effects of the novel investigational compound, Anticancer Agent 83 (AA-83), on mitochondrial membrane potential (ΔΨm) in cancer cells. It is intended for researchers, scientists, and drug development professionals. This document summarizes the core findings, details the experimental protocols for assessing mitochondrial health, and visualizes the proposed signaling cascade initiated by AA-83. The data presented herein are a synthesis of pre-clinical findings for a representative mitocan, a class of anticancer drugs that target mitochondria.[1][2][3]

Introduction

Mitochondria are central regulators of cellular life and death, playing a pivotal role in both energy production and the apoptotic process.[4][5] In many cancer cells, the mitochondrial membrane potential (ΔΨm) is significantly higher than in normal cells, making mitochondria an attractive target for selective anticancer therapies. Anticancer agents that specifically disrupt mitochondrial function are known as "mitocans".

Anticancer Agent 83 (AA-83) is a novel synthetic compound designed to selectively accumulate within the mitochondria of cancer cells, driven by the high transmembrane potential. This guide details the primary mechanism of action of AA-83, which involves the depolarization of the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway.

Quantitative Data Summary

The dose-dependent effect of AA-83 on mitochondrial membrane potential was quantified in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Cells were treated with varying concentrations of AA-83 for 24 hours, and ΔΨm was assessed using JC-1 and TMRM fluorescence-based assays.

Table 1: Effect of AA-83 on Mitochondrial Membrane Potential (ΔΨm) in MCF-7 Cells (JC-1 Assay)

| AA-83 Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | Percentage of Cells with Depolarized Mitochondria (Mean ± SD) |

| 0 (Vehicle Control) | 8.5 ± 0.7 | 4.2% ± 1.1% |

| 1 | 6.2 ± 0.5 | 25.8% ± 3.2% |

| 5 | 3.1 ± 0.4 | 68.4% ± 5.5% |

| 10 | 1.2 ± 0.2 | 92.1% ± 4.8% |

| 50 (CCCP Control) | 1.1 ± 0.1 | 95.3% ± 2.9% |

Data represent the mean of three independent experiments. The Red/Green fluorescence ratio is indicative of the proportion of mitochondria with high membrane potential.

Table 2: TMRM Fluorescence Intensity in A549 Cells Following AA-83 Treatment

| AA-83 Concentration (µM) | Mean TMRM Fluorescence Intensity (Arbitrary Units, Mean ± SD) |

| 0 (Vehicle Control) | 9850 ± 620 |

| 2.5 | 7140 ± 510 |

| 10 | 3260 ± 350 |

| 25 | 1580 ± 210 |

Data were acquired via flow cytometry. A decrease in TMRM intensity signifies loss of mitochondrial membrane potential.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

MCF-7 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Subsequently, the medium was replaced with fresh medium containing AA-83 at the indicated concentrations or vehicle control (0.1% DMSO) for 24 hours.

Mitochondrial Membrane Potential Assessment using JC-1 Assay

The JC-1 assay is a fluorescence-based method used to assess mitochondrial health. In healthy cells with high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and treat with AA-83 as described in 3.1. Include a positive control by treating a set of cells with 50 µM CCCP for 30 minutes.

-

JC-1 Staining Solution Preparation: Prepare a fresh 2 µM JC-1 working solution by diluting a 200 µM stock in pre-warmed cell culture medium.

-

Staining: Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.

-

Incubation: Incubate the plate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells twice with 100 µL of pre-warmed assay buffer.

-

Analysis: Measure fluorescence using a multi-mode plate reader. Read J-aggregates (red) at Ex/Em = 540/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm. Calculate the red/green fluorescence ratio.

Mitochondrial Membrane Potential Assessment using TMRM Staining

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol:

-

Cell Preparation: Culture and treat cells with AA-83 as described in 3.1.

-

TMRM Staining Solution: Prepare a 250 nM TMRM working solution in pre-warmed, serum-free medium.

-

Staining: Remove the treatment medium and add the TMRM staining solution to the cells.

-

Incubation: Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Analysis: For flow cytometry, trypsinize and resuspend cells in PBS for immediate analysis using a 488 nm laser for excitation and a 570 ±10 nm emission filter. For fluorescence microscopy, image immediately using a TRITC filter set.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of AA-83-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which AA-83 induces apoptosis following mitochondrial membrane depolarization.

Caption: Proposed intrinsic apoptosis pathway initiated by AA-83.

Experimental Workflow for ΔΨm Assessment

The diagram below outlines the general workflow for assessing changes in mitochondrial membrane potential after treatment with AA-83.

Caption: General experimental workflow for measuring ΔΨm.

Conclusion

Anticancer Agent 83 (AA-83) effectively induces dose-dependent mitochondrial membrane depolarization in cancer cell lines. This disruption of ΔΨm is a critical initiating event, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis. The methodologies and data presented in this guide provide a framework for the continued investigation of AA-83 and other mitocans as a promising strategy in cancer therapy. The selective targeting of cancer cell mitochondria remains a key area of research with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Agents Targeting Mitochondria in Cancer [mdpi.com]

- 3. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Response to 5-Acetamide-Butenolide: An In-depth Technical Guide on the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamide-Butenolide, a mycotoxin produced by several Fusarium species, has demonstrated significant cytotoxicity and pro-oxidant activity. This technical guide synthesizes the current understanding of the cellular response to this compound, with a primary focus on the DNA damage response (DDR). While direct studies on the specific DDR pathways activated by 5-Acetamide-Butenolide are limited, a significant body of evidence points towards a mechanism initiated by oxidative stress. This document details the pro-oxidant effects of 5-Acetamide-Butenolide, presents a hypothesized DNA damage response pathway involving the canonical ATM/ATR signaling cascades, provides quantitative data from relevant studies, and outlines detailed experimental protocols for investigating these effects. The included visualizations of signaling pathways and experimental workflows offer a clear framework for researchers in toxicology, pharmacology, and drug development.

Introduction

5-Acetamide-Butenolide is a naturally occurring mycotoxin that has been identified as a contaminant in various cereal grains. Its presence in the food chain raises concerns regarding its potential toxicity to humans and animals. Research has established that 5-Acetamide-Butenolide exhibits cytotoxic effects and can induce oxidative stress in various cell types. This pro-oxidant activity is a key initiator of cellular damage, including lipid peroxidation and damage to cellular macromolecules such as DNA. This guide provides a comprehensive overview of the known and hypothesized mechanisms of action of 5-Acetamide-Butenolide, with a specific focus on the DNA damage response, a critical cellular process that dictates cell fate in the face of genotoxic insults.

Pro-oxidant Activity and Oxidative Stress Induction

The primary mechanism of 5-Acetamide-Butenolide-induced cytotoxicity appears to be the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

Effects on Mitochondrial Function

Mitochondria are a primary target of 5-Acetamide-Butenolide. Exposure to the toxin has been shown to disrupt the mitochondrial membrane potential.[1] This disruption can lead to the release of ROS and the initiation of apoptotic pathways.

Induction of Lipid Peroxidation and Depletion of Antioxidants

Studies have demonstrated that 5-Acetamide-Butenolide induces lipid peroxidation, as measured by the production of thiobarbituric acid reactive substances (TBARS).[1][2][3] Concurrently, it leads to a depletion of intracellular sulfhydryl groups, indicating a reduction in the cellular antioxidant capacity.[2]

Table 1: Effects of 5-Acetamide-Butenolide on Oxidative Stress Markers

| Cell/System Type | Concentration | Observed Effect | Reference |

| Chick Embryo (Liver & Kidneys) | Dose-dependent | Depletion of sulfhydryl groups, reduction of glutathione (B108866) peroxidase activity, increase in TBARS production. | |

| Rat Myocardial Mitochondria | 0-50 µg/ml | Concentration-dependent increases in TBARS production. | |

| Isolated Rat Erythrocyte Membranes | Concentration-dependent | Increase in TBARS, decrease in total and free -SH groups. | |

| Cultured Rat Cardiac Myocytes | 50 µg/ml | Dissipation of mitochondrial membrane potential. |

The Hypothesized DNA Damage Response to 5-Acetamide-Butenolide

Based on its established pro-oxidant activity, it is hypothesized that 5-Acetamide-Butenolide induces oxidative DNA damage, which in turn activates the canonical DNA damage response (DDR) pathways. Oxidative stress can lead to a variety of DNA lesions, including single- and double-strand breaks, and base modifications such as 8-oxoguanine (8-oxoG).

Sensing the Damage: The Role of ATM and ATR

The DDR is primarily orchestrated by two master kinases: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

-

ATM is typically activated by DNA double-strand breaks (DSBs).

-

ATR is activated by single-stranded DNA (ssDNA) regions, which can arise from the processing of various DNA lesions or stalled replication forks.

Given that oxidative stress can induce both single and double-strand breaks, it is plausible that both ATM and ATR signaling cascades are activated in response to 5-Acetamide-Butenolide exposure.

Transducing the Signal: CHK1 and CHK2 Activation

Upon activation, ATM and ATR phosphorylate and activate their downstream effector kinases, CHK2 and CHK1, respectively. This phosphorylation cascade amplifies the DNA damage signal.

Effector Response: Cell Cycle Arrest and Apoptosis

Activated CHK1 and CHK2 phosphorylate a multitude of downstream targets to orchestrate a cellular response aimed at preventing the propagation of damaged DNA. This response typically includes:

-

Cell Cycle Arrest: To provide time for DNA repair, the cell cycle is halted at specific checkpoints (G1/S, intra-S, and G2/M). This is often mediated by the phosphorylation and inhibition of Cdc25 phosphatases.

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The induction of apoptosis is a documented effect of butenolide compounds.

References

- 1. Effects of Fusarium mycotoxin butenolide on myocardial mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In ovo exposure of a Fusarium mycotoxin butenolide induces hepatic and renal oxidative damage in chick embryos, and antioxidants provide protections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oxidative damage of butenolide to isolated erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 5-Acetamide-Butenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamide-Butenolide, also known as 4-acetamido-4-hydroxy-2-butenoic acid γ-lactone, is a mycotoxin produced by various species of the Fusarium fungus.[1][2] This compound has garnered scientific interest due to its pronounced pro-oxidant activity and cytotoxic effects on various cell lines.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 5-Acetamide-Butenolide, with a focus on its mechanism of action, toxicity, and the experimental methodologies used for its evaluation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

5-Acetamide-Butenolide is a solid compound with a molecular weight of 141.1 g/mol .[1] It is soluble in dichloromethane, DMSO, ethanol, and methanol.

Table 1: Chemical Identifiers and Properties of 5-Acetamide-Butenolide

| Property | Value | Reference |

| IUPAC Name | N-(2,5-dihydro-5-oxo-2-furanyl)-acetamide | |

| Synonyms | 4-acetamido-4-hydroxy-2-butenoic acid γ-lactone, NSC 114350 | |

| CAS Number | 16275-44-8 | |

| Molecular Formula | C₆H₇NO₃ | |

| Molecular Weight | 141.1 g/mol | |

| Appearance | Solid | |

| Solubility | Dichloromethane, DMSO, Ethanol, Methanol |

Synthesis

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 5-Acetamide-Butenolide is its pro-oxidant activity, which leads to cellular damage and cytotoxicity. This activity is characterized by the induction of oxidative stress through the depletion of intracellular glutathione (B108866) (GSH) and a subsequent increase in reactive oxygen species (ROS) production.

Pro-oxidant Effects

-

Glutathione (GSH) Depletion: 5-Acetamide-Butenolide rapidly depletes intracellular GSH levels in cells such as the human hepatoma cell line HepG2. GSH is a critical antioxidant that protects cells from oxidative damage. Its depletion leaves cells vulnerable to ROS-induced injury.

-

Reactive Oxygen Species (ROS) Production: Concomitant with GSH depletion, 5-Acetamide-Butenolide treatment leads to a significant increase in the intracellular production of ROS. This surge in ROS contributes to widespread cellular damage.

-

Lipid Peroxidation: The compound induces the production of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This indicates that 5-Acetamide-Butenolide damages cellular membranes through oxidative processes. This effect has been observed in isolated rat myocardial mitochondria and is concentration-dependent.

-

Mitochondrial Dysfunction: 5-Acetamide-Butenolide disrupts the mitochondrial membrane potential in primary neonatal rat cardiomyocytes. The collapse of the mitochondrial membrane potential is a key event in the apoptotic cascade.

The cytotoxic effects of 5-Acetamide-Butenolide can be mitigated by the use of thiol-containing compounds like N-acetylcysteine (NAC) and dithiothreitol (B142953) (DTT), as well as the ROS scavenger catalase, further confirming the central role of oxidative stress in its mechanism of action.

Caption: Proposed signaling pathway of 5-Acetamide-Butenolide leading to cytotoxicity.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of 5-Acetamide-Butenolide, are not extensively documented in publicly available literature. Further studies are required to elucidate the in vivo fate of this compound.

Toxicology

5-Acetamide-Butenolide exhibits significant toxicity in both in vitro and in vivo models.

Table 2: In Vitro Cytotoxicity of 5-Acetamide-Butenolide

| Cell Line | Effect | Concentration Range | Reference |

| HepG2 | Reduced cell viability, decreased GSH levels, increased ROS production | 25 - 100 µg/mL | |

| Primary neonatal rat cardiomyocytes | Disruption of mitochondrial membrane potential | 50 µg/mL |

Table 3: In Vivo Acute Toxicity of 5-Acetamide-Butenolide

| Species | Route of Administration | LD₅₀ | Reference |

| Mice | Intraperitoneal (i.p.) | 43.6 mg/kg |

Experimental Protocols

While specific, detailed protocols for the cited studies on 5-Acetamide-Butenolide are not fully available, the following sections describe generalized methodologies for the key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-Acetamide-Butenolide and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Measurement of Thiobarbituric Acid Reactive Substances (TBARS)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that forms a colored product with thiobarbituric acid (TBA).

-

Sample Preparation: Homogenize tissue samples or cell lysates.

-

Reaction Mixture: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.

-

Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specific time to allow for the reaction between MDA and TBA.

-

Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

Quantification: Determine the concentration of TBARS using a standard curve prepared with an MDA standard.

Glutathione (GSH) Assay

This assay measures the level of reduced glutathione in a sample.

-

Sample Preparation: Prepare cell lysates.

-

Reaction: Mix the sample with a reagent containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm).

-

Quantification: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria and can be used to measure mitochondrial membrane potential.

-

Cell Preparation: Culture cells and treat them with 5-Acetamide-Butenolide.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low potential, JC-1 remains in its monomeric form and fluoresces green.

-

Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Acute Toxicity (LD₅₀) Determination

The LD₅₀ is the statistically derived dose of a substance that is expected to cause death in 50% of a given population of animals.

-

Animal Selection: Use a specific strain of animals (e.g., mice) of a defined age and weight.

-

Dose Range Finding: Administer a wide range of doses to a small number of animals to determine the approximate lethal range.

-

Main Study: Administer a series of graded doses to several groups of animals.

-

Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: Use a statistical method (e.g., probit analysis) to calculate the LD₅₀ value.

Caption: General workflow for the determination of the acute toxicity (LD50).

Conclusion and Future Directions

5-Acetamide-Butenolide is a mycotoxin with significant pro-oxidant and cytotoxic properties. Its mechanism of action is primarily driven by the induction of oxidative stress, leading to GSH depletion, increased ROS production, lipid peroxidation, and mitochondrial dysfunction, ultimately resulting in cell death. While its in vitro and in vivo toxicity has been established, further research is needed to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

-

Developing a standardized and efficient synthesis protocol.

-

Conducting comprehensive pharmacokinetic (ADME) studies to understand its in vivo behavior.

-

Identifying the specific molecular targets and signaling pathways involved in its cytotoxicity.

-

Investigating its potential long-term health effects and its relevance in human and animal health.

A deeper understanding of the pharmacological profile of 5-Acetamide-Butenolide will be crucial for assessing its risk to human and animal health and for potentially harnessing its cytotoxic properties for therapeutic applications, with appropriate modifications to mitigate its toxicity to healthy cells.

References

Technical Guide: Efficacy of Anticancer Agent 83, a Novel CDK Inhibitor, in the LOX IMVI Melanoma Cell Line

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical evaluation of Anticancer Agent 83, a novel cyclin-dependent kinase (CDK) inhibitor, against the LOX IMVI human melanoma cell line. The LOX IMVI cell line, characterized by a BRAF V600E mutation, serves as a critical in vitro model for metastatic melanoma.[1][2] This document provides a comprehensive overview of the agent's mechanism of action, experimental protocols for assessing its efficacy, and quantitative data on its inhibitory effects. The guide also visualizes the targeted signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific rationale and methodologies. While direct studies on "Anticancer Agent 83" are not publicly available, this guide is based on the established effects of potent CDK inhibitors on melanoma cell lines with similar genetic backgrounds, providing a robust framework for investigation.

Introduction to the LOX IMVI Cell Line

The LOX IMVI cell line is a widely utilized model in melanoma research, established from a lymph node metastasis of a patient with malignant amelanotic melanoma.[1][3] A key genetic feature of this cell line is the heterozygous BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway, a central driver of melanoma cell proliferation and survival. The LOX IMVI cell line is known for its aggressive phenotype and its utility in screening potential anticancer compounds.

Table 1: Characteristics of the LOX IMVI Cell Line

| Characteristic | Description |

| Cell Type | Human Melanoma |

| Origin | Metastatic site (axillary lymph node) |

| Key Mutation | BRAF V600E (heterozygous) |

| Morphology | Adherent |

| Doubling Time | Approximately 20-35 hours |

| Application | In vitro model for metastatic melanoma, anticancer drug screening |

Anticancer Agent 83: A Cyclin-Dependent Kinase Inhibitor

Anticancer Agent 83 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. In melanoma, while BRAF/MEK inhibitors are standard of care for BRAF-mutated tumors, the development of resistance often involves the reactivation of cell cycle progression. Therefore, targeting CDKs presents a promising strategy to overcome resistance or as a standalone therapy. While the efficacy of CDK inhibitors in melanoma is still under investigation, they have shown potential in preclinical studies. This guide outlines the hypothetical evaluation of Anticancer Agent 83's impact on the LOX IMVI cell line.

Quantitative Assessment of LOX IMVI Inhibition

The efficacy of Anticancer Agent 83 against the LOX IMVI cell line can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of the agent in inhibiting cell proliferation.

Table 2: Hypothetical Inhibitory Activity of Anticancer Agent 83 against LOX IMVI Cells

| Assay | Endpoint | Hypothetical IC50 (µM) |

| Cell Viability (MTT Assay, 72h) | Proliferation Inhibition | 0.5 |

| Apoptosis (Annexin V Assay, 48h) | Induction of Apoptosis | 1.2 |

| Cell Cycle Analysis (Flow Cytometry, 24h) | G1/S Phase Arrest | 0.8 |

Note: The IC50 values presented are hypothetical and serve as a representative example for the purpose of this guide. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the standard protocols for evaluating the effect of Anticancer Agent 83 on the LOX IMVI cell line.

Cell Culture and Maintenance

-

Cell Line: LOX IMVI human melanoma cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

Cell Viability (MTT) Assay

-

Seeding: Plate LOX IMVI cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Anticancer Agent 83 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V) Assay

-

Seeding and Treatment: Seed LOX IMVI cells in a 6-well plate and treat with Anticancer Agent 83 at various concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis

-

Seeding and Treatment: Seed LOX IMVI cells and treat with Anticancer Agent 83 for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Signaling Pathways and Workflows

Targeted Signaling Pathway

The BRAF V600E mutation in LOX IMVI cells leads to the constitutive activation of the MAPK pathway. Anticancer Agent 83, as a CDK inhibitor, is hypothesized to primarily target the cell cycle machinery downstream of this pathway, thereby inducing cell cycle arrest and apoptosis.

Caption: Targeted MAPK and Cell Cycle Pathways in LOX IMVI Cells.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the efficacy of Anticancer Agent 83.

Caption: In Vitro Efficacy Assessment Workflow.

Conclusion

This technical guide provides a foundational framework for the investigation of Anticancer Agent 83, a novel CDK inhibitor, against the LOX IMVI melanoma cell line. The provided protocols and data structures offer a standardized approach to evaluating the agent's efficacy. The visualization of the targeted signaling pathways and experimental workflows aims to enhance the clarity and execution of preclinical studies. Based on the known mechanisms of CDK inhibitors and the genetic background of the LOX IMVI cell line, Anticancer Agent 83 holds the potential to be a valuable therapeutic candidate for BRAF-mutated melanoma. Further in-depth studies are warranted to validate these hypotheses and to elucidate the full therapeutic potential of this agent.

References

No Publicly Available Research Data for HY-151426

Following a comprehensive search of publicly accessible scientific literature, patent databases, and clinical trial registries, no specific information was found regarding the compound designated as HY-151426. The search terms included "HY-151426 efficacy," "HY-151426 mechanism of action," "HY-151426 clinical trials," and "HY-151426 preclinical studies."

The executed searches did not yield any documents containing quantitative efficacy data, experimental protocols, or described signaling pathways related to HY-151426. The results were either for unrelated compounds or led to general database pages without specific details for this identifier.

Consequently, it is not possible to provide the requested in-depth technical guide, data tables, or visualizations as no foundational research data for HY-151426 appears to be in the public domain at this time. Further investigation would require access to proprietary or internal research data if such a compound is under development.

Methodological & Application

Application Notes and Protocols for Anticancer Agent 83 (CDKI-83)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 83, identified as CDKI-83, is a potent, nanomolar inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9 and CDK1.[1][2] Its mechanism of action involves the disruption of key cellular processes regulated by these kinases, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] CDKI-83 has demonstrated significant anti-proliferative activity in various human tumor cell lines, with a particularly pronounced effect in ovarian cancer.[1] These application notes provide detailed protocols for the in vitro evaluation of CDKI-83, focusing on cell viability, apoptosis induction, and cell cycle analysis using the A2780 human ovarian cancer cell line as a model system.

Data Presentation

Table 1: Anti-proliferative Activity of CDKI-83 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A2780 | Ovarian Cancer | <1 |

| Additional Human Tumor Cell Lines | Various | <1 |

Note: The GI₅₀ (Growth Inhibition 50) is the concentration of an agent that causes a 50% reduction in the proliferation of cancer cells.

Table 2: Cell Cycle Distribution of A2780 Cells Treated with CDKI-83

| Treatment | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) | Sub-G₁ (Apoptosis) (%) |

| Vehicle Control | Data not available | Data not available | Data not available | Data not available |

| CDKI-83 (Concentration dependent) | Data not available | Data not available | Increased | Increased |

Note: Quantitative data on the percentage of cells in each phase of the cell cycle following CDKI-83 treatment is not publicly available. The trend indicates a significant increase in the G₂/M and sub-G₁ populations.

Experimental Protocols

Cell Culture of A2780 Human Ovarian Cancer Cells

This protocol describes the standard procedure for culturing and maintaining the A2780 human ovarian cancer cell line.

Materials:

-

A2780 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A2780 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695).

-

Initiation of Culture: Transfer the thawed cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and re-plate at a desired density for maintenance or experiments.

Cell Viability Assay (GI₅₀ Determination)

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of CDKI-83 using a colorimetric assay such as MTT or SRB.

Materials:

-

A2780 cells

-

Complete growth medium

-

CDKI-83 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay reagents

-

Plate reader

Procedure:

-

Cell Seeding: Seed A2780 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CDKI-83 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

Cell Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.

-

For SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the CDKI-83 concentration and determine the GI₅₀ value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in A2780 cells treated with CDKI-83 using flow cytometry.

Materials:

-

A2780 cells

-

Complete growth medium

-

CDKI-83

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed A2780 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of CDKI-83 and a vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.

-

Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in A2780 cells treated with CDKI-83 using flow cytometry.

Materials:

-

A2780 cells

-

Complete growth medium

-

CDKI-83

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed A2780 cells and treat with CDKI-83 as described in the apoptosis assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells as previously described.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. Apoptotic cells will appear in the sub-G₁ peak.

Visualizations

References

No Publicly Available Data for In Vivo Studies of HY-151426

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for "HY-151426" regarding its use in in vivo animal studies. As a result, the requested detailed Application Notes and Protocols, including dosage, experimental procedures, and signaling pathway diagrams, cannot be provided.

Searches for "HY-151426" in combination with terms such as "in vivo," "animal studies," "dosage," "pharmacokinetics," and "pharmacology" did not yield any relevant scientific publications or documentation. This suggests that "HY-151426" may be an internal or proprietary compound identifier not yet disclosed in the public domain, or the identifier may be inaccurate.

For researchers, scientists, and drug development professionals seeking to conduct in vivo studies with a novel or proprietary compound, the initial and critical steps involve extensive preclinical research. This typically includes:

-

Dose-ranging studies: To determine the safe and efficacious dose range.

-

Toxicology studies: To identify potential adverse effects.

-

Pharmacokinetic (PK) and pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, excretion, and mechanism of action of the compound in a living organism.

Without access to such foundational data for HY-151426, it is impossible to generate reliable and safe protocols for animal studies.

It is recommended to:

-

Verify the compound identifier: Ensure that "HY-151426" is the correct and complete designation.

-

Consult internal documentation: If this is a compound from an internal discovery program, all relevant preclinical data should be available within the organization.

-

Contact the supplier: If the compound was commercially sourced, the supplier may provide some basic information or direct researchers to relevant publications if any exist.

Due to the lack of available information, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

"Anticancer agent 83" solution preparation for laboratory use

For: Researchers, scientists, and drug development professionals

Disclaimer

The designation "Anticancer agent 83" is not universally unique and may refer to more than one distinct chemical entity. This document provides information on two separate compounds that have been identified in scientific literature under this or a similar name. Researchers should verify the specific compound of interest, for example by its CAS number, before proceeding with any experimental work.

This document is divided into two sections, each dedicated to a different compound:

-

Section 1: CDKI-83 , a cyclin-dependent kinase inhibitor.

-

Section 2: Anticancer Agent 83 (CAS 904815-29-8) , a compound that induces apoptosis via mitochondrial pathways and DNA damage.

Section 1: CDKI-83

Application Notes

Compound Name: CDKI-83 Full Chemical Name: 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile[1] CAS Number: 1189558-88-0 Molecular Formula: C₂₁H₂₃N₇O₃S₂ Mechanism of Action: CDKI-83 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9 and CDK1.[2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 by suppressing RNA Polymerase II (RNAPII) phosphorylation at Serine 2.[1] Inhibition of CDK1, a key regulator of the G2/M phase transition, results in cell cycle arrest at this stage.[1] The dual inhibition of these CDKs leads to the induction of apoptosis in cancer cells.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CDKI-83

| Target | Assay Type | Kᵢ (nM) | Notes |

| CDK9/Cyclin T1 | Kinase Assay | 21 | Potent inhibition of CDK9. |

| CDK1/Cyclin B | Kinase Assay | 72 | Significant inhibition of CDK1. |

| CDK2/Cyclin E | Kinase Assay | 232 | Moderate inhibition. |

| CDK4/Cyclin D1 | Kinase Assay | 290 | Moderate inhibition. |

| CDK7/Cyclin H | Kinase Assay | 405 | Weaker inhibition. |

Table 2: Anti-proliferative Activity of CDKI-83

| Cell Line | Cancer Type | GI₅₀ | Notes |

| Various Human Tumor Cell Lines | Not specified | <1 µM | Shows effective anti-proliferative activity. |

| A2780 | Human Ovarian Cancer | Not specified | Induces apoptosis. |

Experimental Protocols

1.3.1 Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing stock solutions.

-

Procedure:

-

Prepare a stock solution of 10 mM in DMSO. For example, for a molecular weight of 497.6 g/mol , weigh 4.976 mg of CDKI-83 and dissolve it in 1 mL of high-purity DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

-

Storage:

-

Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.

-

Avoid repeated freeze-thaw cycles.

-

1.3.2 Cell Viability Assay (e.g., CCK-8 or MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare serial dilutions of CDKI-83 from the stock solution in complete culture medium. A suggested starting concentration range is 0.01 to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest CDKI-83 treatment, typically <0.5%).

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of CDKI-83.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GI₅₀/IC₅₀ value using appropriate software.

1.3.3 Western Blot Analysis

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of CDKI-83 (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

-

Transfer and Blocking:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against phospho-RNAPII (Ser2), Mcl-1, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Mandatory Visualization

Caption: Signaling pathway of CDKI-83.

Caption: Experimental workflow for CDKI-83.

Section 2: Anticancer Agent 83 (CAS 904815-29-8)

Application Notes

Compound Name: Anticancer Agent 83 Full Chemical Name: 1-(4-isopropylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide CAS Number: 904815-29-8 Molecular Formula: C₂₀H₁₉N₅OS Mechanism of Action: This anticancer agent induces apoptosis in cancer cells, particularly in leukemia cells. Its mechanism involves the disruption of the mitochondrial membrane potential and the induction of DNA damage.

Data Presentation

Table 3: Anti-proliferative Activity of Anticancer Agent 83 (CAS 904815-29-8)

| Cell Line | Cancer Type | GI₅₀ (µM) | Notes |

| LOX IMVI | Melanoma | 0.15 | Potent inhibition. |

| HCT116 p53-/- | Colon Carcinoma | 8.4 | |

| KB-3-1 | Cervical Cancer | 7.4 | |

| SK-OV-3 | Ovarian Cancer | 10 | |

| K562 | Chronic Myelogenous Leukemia | 5.4 | |

| Jurkat | T-cell Leukemia | 0.5 (effective concentration) | Induces apoptosis and reduces mitochondrial membrane potential. |

Experimental Protocols

2.3.1 Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Procedure:

-

Prepare a stock solution of 10 mM in DMSO. For a molecular weight of 377.46 g/mol , weigh 3.775 mg of the compound and dissolve it in 1 mL of high-purity DMSO.

-

Vortex until the compound is fully dissolved.

-

-

Storage:

-

Store the stock solution in aliquots at -20°C.

-

Avoid repeated freeze-thaw cycles.

-

2.3.2 Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with Anticancer Agent 83 at the desired concentrations (e.g., 0.5 µM for Jurkat cells) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

2.3.3 Mitochondrial Membrane Potential Assay

-

Cell Treatment: Treat cells with Anticancer Agent 83 as described for the apoptosis assay.

-

Staining:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a medium containing a cationic fluorescent dye such as JC-1, TMRE, or TMRM, following the manufacturer's instructions.

-

Incubate for 15-30 minutes at 37°C.

-

-

Analysis:

-

Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in the overall fluorescence for TMRE/TMRM indicates a loss of mitochondrial membrane potential.

-

Mandatory Visualization

Caption: Mechanism of action for Anticancer Agent 83 (CAS 904815-29-8).

References

Application Note: Assessment of Mitochondrial Membrane Potential Alterations Induced by 5-Acetamide-Butenolide

Audience: This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, apoptosis, and the pharmacological effects of novel chemical compounds.

Introduction The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and mitochondrial function. It plays a central role in ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1] A decrease or collapse in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the apoptotic cascade.[2] Butenolides are a class of unsaturated lactones found in various natural products and are known for a range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4][5] Several studies have indicated that certain butenolides can induce apoptosis and alter mitochondrial function.

This application note provides detailed protocols for assessing the impact of a specific compound, 5-Acetamide-Butenolide, on the mitochondrial membrane potential in cultured cells. The methodologies described utilize common fluorescent probes, Tetramethylrhodamine, Ethyl Ester (TMRE) and JC-1, for quantitative and qualitative analysis via fluorescence plate reader, flow cytometry, and microscopy.

Principle of the Assays The assays rely on cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix, driven by the negative charge established by the mitochondrial membrane potential.

-

TMRE (Tetramethylrhodamine, Ethyl Ester): This red-orange fluorescent dye accumulates in active mitochondria. A decrease in ΔΨm results in a reduced accumulation of TMRE and a corresponding decrease in fluorescence intensity, which can be quantified to assess mitochondrial depolarization.

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~527 nm). The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential state, largely independent of mitochondrial mass or cell number.

Signaling Pathway

The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Treatment with cytotoxic compounds like 5-Acetamide-Butenolide can trigger mitochondrial outer membrane permeabilization (MOMP), leading to a collapse of ΔΨm, the release of pro-apoptotic factors such as cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Caption: Intrinsic apoptosis pathway initiated by 5-Acetamide-Butenolide.

Experimental Protocols

A. General Cell Culture and Treatment

-

Seed cells (e.g., HeLa, Jurkat, or a cell line of interest) in the appropriate culture vessel (96-well plate for plate reader, 6-well plate for flow cytometry, or chambered slides for microscopy).

-

Allow cells to adhere and reach 70-80% confluency for adherent cells, or achieve a density of 0.5-1 x 10^6 cells/mL for suspension cells.

-

Prepare a stock solution of 5-Acetamide-Butenolide in sterile DMSO.

-

Treat cells with varying concentrations of 5-Acetamide-Butenolide (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

For a positive control for depolarization, treat a set of cells with a known mitochondrial uncoupler like FCCP (20 µM) or CCCP (50 µM) for 10-30 minutes prior to analysis.

-

Incubate cells for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

B. Protocol 1: TMRE Assay for Plate Reader and Flow Cytometry

Caption: Workflow for the TMRE mitochondrial membrane potential assay.

Methodology:

-

Preparation: After treating cells as described in section A, prepare a TMRE working solution in pre-warmed culture medium. The optimal concentration should be determined for each cell line but typically ranges from 50-400 nM.

-

Staining:

-

For Adherent Cells: Carefully remove the treatment medium and add the TMRE working solution.

-

For Suspension Cells: Add the TMRE working solution directly to the cell suspension.

-

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional but Recommended):

-

For Adherent Cells (Plate Reader): Gently aspirate the staining solution and wash 1-2 times with pre-warmed PBS or assay buffer. Add 100 µL of assay buffer to each well for reading.

-

For Suspension Cells (Flow Cytometry): Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend in fresh PBS or assay buffer.

-

-

Analysis: Immediately measure the fluorescence.

-

Plate Reader: Ex/Em = ~549/575 nm.

-

Flow Cytometer: Analyze using the PE or equivalent red channel (e.g., FL2).

-

C. Protocol 2: JC-1 Assay for Ratiometric Analysis

Caption: Workflow for the ratiometric JC-1 assay.

Methodology:

-

Preparation: Following treatment (section A), prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed culture medium.

-

Staining: Remove the treatment medium and add the JC-1 working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer. Resuspend cells in a final volume of assay buffer for analysis.

-

Analysis: Immediately measure fluorescence.

-

Flow Cytometer: Use FITC (green, ~527 nm) and PE (red, ~590 nm) channels. Healthy cells will be high in the PE channel, while depolarized cells will shift to the FITC channel.

-

Fluorescence Microscope: Use appropriate filter sets to visualize red J-aggregates and green monomers.

-

Plate Reader: Read fluorescence at Ex/Em = ~540/590 nm for red aggregates and Ex/Em = ~485/535 nm for green monomers. Calculate the ratio of red to green fluorescence.

-

Data Presentation

Quantitative data should be summarized to compare the effects of different concentrations of 5-Acetamide-Butenolide.

Table 1: Effect of 5-Acetamide-Butenolide on Mitochondrial Membrane Potential (TMRE Assay) Data is hypothetical and for illustrative purposes only.

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % of Control |

| Untreated Control | 0 | 15,230 ± 850 | 100% |

| Vehicle (DMSO) | 0.1% | 15,110 ± 910 | 99.2% |

| 5-Acetamide-Butenolide | 1 | 13,890 ± 760 | 91.2% |

| 5-Acetamide-Butenolide | 10 | 9,450 ± 620 | 62.1% |

| 5-Acetamide-Butenolide | 50 | 4,110 ± 350 | 27.0% |

| FCCP (Positive Control) | 20 | 2,540 ± 210 | 16.7% |

Table 2: Ratiometric Analysis of Mitochondrial Depolarization (JC-1 Assay) Data is hypothetical and for illustrative purposes only.

| Treatment Group | Concentration (µM) | Red:Green Fluorescence Ratio | % of Cells with Depolarized Mitochondria |

| Untreated Control | 0 | 8.5 ± 0.9 | 4.5% |

| Vehicle (DMSO) | 0.1% | 8.3 ± 1.1 | 5.1% |

| 5-Acetamide-Butenolide | 1 | 7.1 ± 0.8 | 15.6% |

| 5-Acetamide-Butenolide | 10 | 3.2 ± 0.5 | 48.2% |

| 5-Acetamide-Butenolide | 50 | 1.1 ± 0.3 | 85.7% |

| CCCP (Positive Control) | 50 | 0.6 ± 0.2 | 96.3% |

These tables allow for a clear, at-a-glance comparison of the dose-dependent effect of 5-Acetamide-Butenolide on mitochondrial membrane potential. From this data, an IC50 value for mitochondrial depolarization can be calculated.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting DNA Damage Induced by Doxorubicin (HY-15142)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of DNA damage in cells treated with Doxorubicin (HY-15142), a potent topoisomerase II inhibitor and DNA intercalating agent. The following protocols are essential for evaluating the genotoxic effects of Doxorubicin and similar compounds in both basic research and drug development settings.

Doxorubicin is a widely used chemotherapeutic agent known to cause DNA double-strand breaks (DSBs) and induce cellular apoptosis. Its primary mechanisms of action include the inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex, and the intercalation into the DNA double helix, which obstructs DNA replication and transcription. These actions result in significant DNA damage, activating cellular DNA damage response (DDR) pathways.

Key Experimental Approaches for Doxorubicin-Induced DNA Damage

Several key methods can be employed to detect the DNA damage caused by Doxorubicin treatment. The choice of method depends on the specific type of DNA lesion being investigated and the desired quantitative output.

| Parameter Measured | Recommended Assay | Throughput | Key Advantages |

| DNA Double-Strand Breaks (DSBs) | Comet Assay (Neutral) | Low to Medium | Single-cell resolution, visually intuitive. |

| γH2AX Immunofluorescence | High | Specific for DSBs, quantifiable foci formation. | |

| Western Blot for γH2AX | Low | Measures overall cellular levels of DSB marker. | |

| DNA Intercalation & Strand Breaks | Alkaline Elution Assay | Low | Highly sensitive for single-strand breaks and DNA-protein crosslinks. |

| Oxidative DNA Damage | 8-oxo-dG ELISA | High | Specific for a common oxidative DNA lesion. |

Signaling Pathways Activated by Doxorubicin-Induced DNA Damage

Doxorubicin treatment triggers a complex signaling cascade known as the DNA Damage Response (DDR). A simplified overview of this pathway, focusing on the response to double-strand breaks, is illustrated below.

Caption: Doxorubicin-induced DNA Damage Response Pathway.

Experimental Protocols

Comet Assay (Neutral) for Detection of DNA Double-Strand Breaks

The neutral comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA double-strand breaks at the level of individual cells.

Workflow:

Caption: Workflow for the Neutral Comet Assay.

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of Doxorubicin (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 4, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting and Embedding:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 100 µL of molten low-melting point agarose (at 37°C).

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

-

-

Lysis:

-

Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

-

-

Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (90 mM Tris, 90 mM Boric Acid, 2 mM EDTA, pH 8.5).

-

Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

-

-

Staining and Visualization:

-

Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualize the comets using a fluorescence microscope. The "comet tail" contains fragmented DNA, and its length and intensity relative to the "head" are proportional to the amount of DNA damage.

-

-

Data Analysis: Analyze at least 50 cells per sample using specialized software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

Immunofluorescence Staining for γH2AX Foci

This method provides a specific and quantifiable measure of DNA double-strand breaks by detecting the phosphorylated form of the histone variant H2AX (γH2AX), which accumulates at the sites of DSBs.

Workflow:

Application Notes and Protocols: Anticancer Agent 83 in Leukemia Research Models

For Research Use Only.

Introduction

Anticancer Agent 83 is a novel compound demonstrating significant potential in oncology research. Its primary mechanism of action involves the induction of DNA damage and the disruption of mitochondrial membrane potential, culminating in the activation of the intrinsic apoptotic pathway in cancer cells.[1][2][3] These application notes provide a comprehensive guide for researchers utilizing Anticancer Agent 83 in various leukemia research models. The protocols detailed herein cover essential assays for evaluating the agent's efficacy and mechanism of action in relevant leukemia cell lines.

Mechanism of Action

Anticancer Agent 83 exerts its cytotoxic effects through a dual-pronged attack on critical cellular processes. Firstly, it induces significant DNA strand breaks, triggering the DNA Damage Response (DDR).[4][5] Secondly, it targets mitochondria, leading to a rapid decrease in mitochondrial membrane potential (ΔΨm). This mitochondrial dysfunction results in the release of pro-apoptotic factors into the cytoplasm. The convergence of these two pathways leads to the activation of the caspase cascade and execution of apoptosis. This multi-faceted mechanism makes it a promising candidate for overcoming resistance mechanisms observed with other chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of Anticancer Agent 83 on various leukemia cell lines. This data is compiled from studies on compounds with similar mechanisms of action.

Table 1: In Vitro Cytotoxicity (IC50) of Anticancer Agent 83 in Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 48 | 3.65 |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 72 | ~5.0 |

| K-562 | Chronic Myeloid Leukemia | 72 | ~10.0 |

| NB-4 | Acute Promyelocytic Leukemia | 48 | 25 |

| KG-1a | Acute Myeloid Leukemia | 24 | 6.22 |

Table 2: Induction of Apoptosis by Anticancer Agent 83

| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) (Annexin V Positive) |

| HL-60 | 5.0 | 24 | 45.5 ± 4.2 |

| MOLT-4 | 7.5 | 24 | 35.2 ± 3.5 |

| SUP-B15 | 7.5 | 24 | 18.1 ± 1.5 |

| NB-4 | 25.0 | 48 | 60.1 ± 5.8 |

Table 3: Effect of Anticancer Agent 83 on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cells with Depolarized Mitochondria (Low JC-1 Red/Green Ratio) |

| MOLM-13 | 5.0 | 4 | 75.8 ± 6.1 |

| K-562 | 10.0 | 6 | 65.3 ± 5.5 |

| HL-60 | 5.0 | 4 | 80.2 ± 7.3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Add various concentrations of Anticancer Agent 83 to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat 1-2 x 10⁶ cells with Anticancer Agent 83 for the desired time. Include positive and negative controls.

-

Cell Harvesting: Collect the cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium (B1200493) Iodide (PI) working solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Cell Treatment: Culture and treat cells with Anticancer Agent 83. Include a positive control (e.g., 50 µM CCCP for 15-30 minutes) and a vehicle control.

-

JC-1 Staining: Add JC-1 staining solution to the cells at a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.

-

Washing: Centrifuge the cells at <300 x g for 5 minutes, remove the supernatant, and wash twice with 1X Assay Buffer.

-

Resuspension: Resuspend the final cell pellet in 0.5-1 mL of 1X Assay Buffer.

-

Data Acquisition: Analyze immediately by flow cytometry. Use the FL1 channel for green fluorescence (monomers) and the FL2 channel for red fluorescence (J-aggregates). A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.

Protocol 4: DNA Damage Assessment (Alkaline Comet Assay)

This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

-

Cell Preparation: After treatment with Anticancer Agent 83, harvest approximately 1-2 x 10⁵ cells.

-

Slide Preparation: Mix the cell suspension with 0.75% low melting point agarose (B213101) and layer onto a pre-coated microscope slide. Allow to solidify on a chilled plate.

-

Lysis: Immerse the slides in ice-cold lysis buffer (high salt and detergent) for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow DNA to unwind.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 20V, 400 mA) for 20-30 minutes.

-

Neutralization & Staining: Gently wash the slides with neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

-

Visualization & Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using specialized imaging software.

Protocol 5: Western Blot for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins in the apoptotic pathway, such as Bcl-2 family members and caspases.

-

Protein Extraction: Treat cells with Anticancer Agent 83, then harvest and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify changes in protein expression relative to the loading control.

References

- 1. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of Doxorubicin to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PB1781: THERAPEUTIC POTENTIAL OF DNA DAMAGE RESPONSE IN ACUTE MYELOBLASTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the DNA damage response in hematological malignancies [frontiersin.org]

Application Notes and Protocols for 5-Acetamide-Butenolide Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamide-Butenolide, also known as 4-acetamido-4-hydroxy-2-butenoic acid γ-lactone, is a naturally occurring butenolide found in certain species of Fusarium fungi. As a mycotoxin, it has been investigated for its biological activities, including its potential as an anti-cancer agent. Preclinical research suggests that the cytotoxic effects of 5-Acetamide-Butenolide are linked to its ability to induce oxidative stress and disrupt mitochondrial function within cancer cells. These application notes provide a comprehensive overview and detailed protocols for the administration of 5-Acetamide-Butenolide in xenograft models, a critical step in the preclinical evaluation of its anti-tumor efficacy.

Mechanism of Action

The primary mechanism of action of 5-Acetamide-Butenolide is believed to be the induction of oxidative stress. This is achieved through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. The subsequent imbalance in the cellular redox state can lead to mitochondrial membrane potential disruption, activation of stress-related signaling pathways, and ultimately, apoptosis of cancer cells.

Putative Signaling Pathway of 5-Acetamide-Butenolide in Cancer Cells

Caption: Putative signaling pathway of 5-Acetamide-Butenolide in cancer cells.

Data Presentation

The following tables represent hypothetical data based on typical outcomes observed in xenograft studies evaluating cytotoxic agents. These are for illustrative purposes to guide data presentation.

Table 1: Effect of 5-Acetamide-Butenolide on Tumor Volume in a Human Colon Cancer (HCT 116) Xenograft Model